molecular formula C18H19N3S B6348141 4-(4-tert-Butylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine CAS No. 1354923-96-8

4-(4-tert-Butylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine

Cat. No. B6348141
CAS RN: 1354923-96-8
M. Wt: 309.4 g/mol
InChI Key: UYSBOYUSSIXJHY-UHFFFAOYSA-N
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Description

4-(4-tert-Butylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine (4-TBP-6-TP) is a novel compound that has been studied in recent years for its potential applications in scientific research. It is an organic compound containing nitrogen, carbon, and sulfur atoms, and is synthesized through a reaction between 4-tert-butylphenol and thiophen-2-ylpyrimidine. 4-TBP-6-TP has been investigated for its use in a variety of scientific research applications, such as in the study of biochemical and physiological effects, as well as for its potential advantages and limitations for lab experiments.

Scientific Research Applications

Medicinal Chemistry Applications

A significant area of research involving this compound is in the development of histamine H4 receptor ligands. Altenbach et al. (2008) synthesized a series of 2-aminopyrimidines to explore their potential as ligands for the histamine H4 receptor (H4R), which plays a crucial role in inflammatory and immune responses. Their study led to the discovery of potent compounds with promising anti-inflammatory and antinociceptive activities, indicating the therapeutic potential of such structures in pain management and inflammation treatment (Altenbach et al., 2008).

Antimicrobial and Antifungal Research

The pyrimidine core, when functionalized with different substituents, has shown considerable antimicrobial and antifungal properties. For example, Jafar et al. (2017) investigated the antifungal effects of certain pyrimidin-2-amine derivatives against Aspergillus terreus and Aspergillus niger, revealing that specific modifications on the pyrimidine ring enhance antifungal activity (Jafar et al., 2017). Similarly, Patel et al. (2017) synthesized a range of 4-thiazolidinones and 2-azetidinones derivatives from chalcone, demonstrating significant antimicrobial activity against a variety of bacterial and fungal strains, which suggests the potential of such derivatives in developing new antimicrobial agents (Patel et al., 2017).

Material Science and Chemical Synthesis

In the realm of material science and chemical synthesis, the versatility of pyrimidin-2-amine structures, such as "4-(4-tert-Butylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine," is explored through the development of novel synthetic methods and the study of their interactions with various substrates. El-Deeb et al. (2008) detailed an efficient synthesis approach for new N-arylpyrimidin-2-amine derivatives using palladium catalysis, highlighting the adaptability of pyrimidin-2-amines in synthesizing heterocyclic compounds, which are crucial in pharmaceuticals and materials science (El-Deeb et al., 2008).

properties

IUPAC Name

4-(4-tert-butylphenyl)-6-thiophen-2-ylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3S/c1-18(2,3)13-8-6-12(7-9-13)14-11-15(21-17(19)20-14)16-5-4-10-22-16/h4-11H,1-3H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYSBOYUSSIXJHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-tert-Butylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine

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